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molecular formula C12H8Br2N2O B310351 5-bromo-N-(2-bromophenyl)nicotinamide

5-bromo-N-(2-bromophenyl)nicotinamide

Cat. No. B310351
M. Wt: 356.01 g/mol
InChI Key: QVZDEFXPERBWNS-UHFFFAOYSA-N
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Patent
US08585926B2

Procedure details

A mixture of 5-bromonicotinoyl chloride (3) (7.5 g, 33 mmol), 2-bromoaniline (5.86 g, 33 mmol) and triethylamine (NEt3) (14 mL, 100 mmol) in anhydrous dichlormethane (DCM) (100 mL) was stirred under argon overnight. The resulting mixture was worked up with water and extracted with dichloromethane (200 mL×2). The organic phase was collected and dried over Na2SO4. After concentrating to 150 mL, a white crystalline solid was crashed precipitated out. Filtration and washing with hexanes gave a white solid 4 (10.0 g, 85% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[Br:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].C(N(CC)CC)C.O>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:14][C:13]1[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=1[Br:11])=[O:8]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
5.86 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under argon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to 150 mL
CUSTOM
Type
CUSTOM
Details
a white crystalline solid was crashed precipitated out
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)NC2=C(C=CC=C2)Br)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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